N-acetyl-N-(2-tert-butylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-acetyl-N-(2-tert-butylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10(16)15(11(2)17)13-9-7-6-8-12(13)14(3,4)5/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLIVGHSBJUVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1C(C)(C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Acetyl N 2 Tert Butylphenyl Acetamide and Its Derivatives
Established Synthetic Pathways for N-Acetylated Amides
The formation of N-acetylated amides is predominantly achieved through nucleophilic acyl substitution, a versatile and widely studied class of reactions. researchgate.netmasterorganicchemistry.comlibretexts.orgbyjus.com
Nucleophilic Acyl Substitution Strategies Utilizing Acyl Halides or Anhydrides
Nucleophilic acyl substitution involves the reaction of a nucleophile with an acyl group, leading to the displacement of a leaving group. byjus.com For the synthesis of N-acetylated amides, the most common acylating agents are acyl halides (such as acetyl chloride) and acid anhydrides (such as acetic anhydride). libretexts.orguomustansiriyah.edu.iq These reagents are highly reactive towards nucleophiles like amines. libretexts.org
The general mechanism proceeds via a two-step addition-elimination process. libretexts.orgbyjus.com First, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl halide or anhydride (B1165640), forming a tetrahedral intermediate. libretexts.org Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (a halide ion or a carboxylate ion). masterorganicchemistry.comlibretexts.org
The reactivity of the acylating agent is a critical factor. Acyl halides are generally more reactive than anhydrides. libretexts.orgbyjus.com This heightened reactivity allows for rapid reactions, often at room temperature. uomustansiriyah.edu.iq Anhydrides, while less reactive, are also effective and are frequently used for N-acetylation.
Precursor Compounds and Reaction Conditions
The primary precursors for the synthesis of N-acetylated amides are the corresponding primary or secondary amines. libretexts.org In the context of N-acetyl-N-(2-tert-butylphenyl)acetamide, the key starting material would be 2-tert-butylaniline (B1265841). nist.govsigmaaldrich.comnih.gov
The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid) that is formed. derpharmachemica.com Common bases include pyridine (B92270), triethylamine, or inorganic bases like potassium carbonate. derpharmachemica.com The choice of solvent is also important, with a range of options including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile, ethyl acetate, and chloroform (B151607) being utilized. derpharmachemica.com
Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) and tetraethylbenzylammonium chloride (TEBAC), can be employed to enhance the reaction rate and yield, particularly when using an inorganic base in a biphasic system. derpharmachemica.com
Targeted Synthesis of this compound
The synthesis of this compound presents a specific challenge due to the steric hindrance imposed by the ortho-tert-butyl group on the aniline (B41778) ring. nih.govresearchgate.net This bulky substituent can impede the approach of the acetylating agent to the nitrogen atom.
Specific Reaction Conditions and Catalysis for High Yield and Purity
To achieve high yields and purity in the N-acetylation of sterically hindered anilines like 2-tert-butylaniline, specific reaction conditions and catalysts are often necessary. While direct N-acetylation with acetyl chloride or acetic anhydride is feasible, the reaction may require more forcing conditions or the use of a catalyst to overcome the steric barrier.
For less reactive or sterically hindered aryl amines, the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction. lscollege.ac.in DMAP acts as a more potent acylating agent by forming a highly reactive N-acylpyridinium intermediate. lscollege.ac.in Alternatively, high-temperature reactions without a base can sometimes be effective for the direct reaction between the amine and acyl chloride.
The following table outlines a potential synthetic approach for this compound based on established methods for N-acetylation of anilines.
Table 1: Proposed Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Base/Catalyst | Temperature | Product |
|---|---|---|---|---|---|
| 2-tert-Butylaniline | Acetyl chloride | Dichloromethane | Pyridine | Room Temperature | N-(2-tert-butylphenyl)acetamide |
Optimization of Reaction Parameters
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:
Stoichiometry: The molar ratio of the aniline to the acetylating agent can be adjusted. An excess of the acetylating agent may be used to drive the reaction to completion, but this can also lead to the formation of di-acetylated byproducts.
Temperature: While many N-acetylation reactions proceed at room temperature, heating may be required for sterically hindered substrates. Careful control of temperature is necessary to prevent side reactions.
Reaction Time: The reaction time should be monitored to ensure complete conversion of the starting material. Techniques like thin-layer chromatography (TLC) can be used to track the progress of the reaction.
Choice of Base and Solvent: The selection of the appropriate base and solvent system is critical. A non-nucleophilic, sterically hindered base may be preferable to minimize side reactions. The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
Diversification Strategies for Analog Generation
The generation of analogs of this compound can be achieved through several synthetic strategies. These strategies can be broadly categorized into modifications of the aromatic ring and variations of the acyl groups.
One approach is to introduce substituents onto the phenyl ring of the 2-tert-butylaniline precursor. This can be accomplished through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, prior to the N-acetylation steps. The position of the new substituent will be directed by the existing amino and tert-butyl groups.
Another strategy involves utilizing a variety of substituted anilines as starting materials. This allows for the synthesis of a diverse library of N-acetyl-N-(aryl)acetamides with different electronic and steric properties.
Modification of the acyl groups provides another avenue for analog generation. Instead of using acetyl chloride or acetic anhydride, other acyl halides or anhydrides can be employed to introduce different acyl chains. This allows for the exploration of the structure-activity relationship of the N-acyl substituents.
The following table summarizes some potential diversification strategies.
Table 2: Strategies for Analog Generation
| Strategy | Description | Example Reactants | Potential Products |
|---|---|---|---|
| Aromatic Ring Modification | Introduction of substituents onto the phenyl ring of the aniline precursor. | 4-Nitro-2-tert-butylaniline, Acetyl chloride | N-acetyl-N-(4-nitro-2-tert-butylphenyl)acetamide |
| Varied Aniline Precursors | Use of different substituted anilines as starting materials. | 2-Chloro-6-methylaniline, Acetic anhydride | N-acetyl-N-(2-chloro-6-methylphenyl)acetamide |
Chemical Modifications at the Acetyl Moiety
The N-acetyl group is a key functional handle that can be subjected to various chemical transformations to generate novel derivatives. While direct modifications on this compound are not extensively documented, the reactivity of the N-acetyl group in similar molecular contexts provides a basis for potential synthetic pathways.
One significant transformation is transamidation , which involves the transfer of the acetyl group to an amine. Research on the selective utilization of N-acetyl groups in chitin, a biopolymer, has demonstrated that this functionality can serve as an amide source. frontiersin.org In this process, various amines, including aliphatic, cyclic, and functionalized aromatic amines, can react with the N-acetyl group to form new amide products, often in high yields. frontiersin.org This suggests a plausible pathway for modifying this compound, where the acetyl group could be transferred to a different amine under specific catalytic conditions, yielding N-(2-tert-butylphenyl)acetamide and a new N-acylated amine.
Another approach involves the initial synthesis of a precursor that is later acetylated. For instance, a common method for forming the N-acetyl group is the reaction of a primary or secondary amine with acetic anhydride. The synthesis of N-(2-Acetylphenyl)acetamide from 2'-aminoacetophenone (B46740) in acetic anhydride exemplifies this foundational reaction. researchgate.netresearchgate.net This principle can be applied to the synthesis of the parent compound, where 2-tert-butylaniline would be the starting amine.
Structural Variations on the Tert-Butylphenyl Ring
Modifying the substituents on the tert-butylphenyl ring is a critical strategy for tuning the molecule's physicochemical properties. Structure-activity relationship (SAR) studies often involve synthesizing a library of compounds with diverse functionalities on the aromatic ring. Research on related acetamide (B32628) structures provides insight into viable modifications. For example, in the development of N-arylamido acetamide derivatives, various substituted anilines are used, leading to a range of functionalities on the phenyl ring.
Key variations explored in analogous series include the introduction of different alkyl groups or electron-withdrawing/donating groups. In one study, the tert-butyl group was replaced with an isopropyl group. nih.gov In other research involving 2-phenylacetic acid derivatives, modifications included the incorporation of methoxy, nitro, and amino groups onto the phenyl ring. nih.gov
Table 1: Examples of Structural Variations on the Phenyl Ring of Related Acetamide Scaffolds
| Original Substituent | Modified Substituent | Reference Compound Class |
|---|---|---|
| 4-tert-butyl | 4-isopropyl | N-(Aryl)-furan-2-carboxamide Derivatives nih.gov |
| 4-tert-butyl | 4-fluoro | N-(Aryl)-furan-2-carboxamide Derivatives nih.gov |
| Unsubstituted Phenyl | 4-methoxyphenyl | 2-Phenylacetic Acid Derivatives nih.gov |
| Unsubstituted Phenyl | 4-nitrophenyl | 2-Phenylacetic Acid Derivatives nih.gov |
| 4-nitrophenyl | 4-aminophenyl | 2-Phenylacetic Acid Derivatives nih.gov |
Incorporation of Heterocyclic Systems and Other Functional Groups
The introduction of heterocyclic moieties is a well-established strategy in drug discovery to enhance biological activity, improve pharmacokinetic profiles, and introduce new binding interactions. Various studies have shown the successful incorporation of heterocyclic systems into structures related to this compound.
A multi-component Ugi reaction has been utilized to rapidly explore structure-activity relationships, incorporating heterocyclic fragments into acetamide-like structures. nih.gov Specific examples include the integration of furan (B31954) and pyridine rings. nih.gov In other synthetic schemes, more complex heterocyclic systems like quinoxaline (B1680401) and benzofuranone have been successfully appended. mdpi.comnih.gov
Table 2: Examples of Incorporated Heterocyclic Systems in Related Acetamide Structures
| Incorporated Heterocycle | Resulting Compound Class/Name | Reference |
|---|---|---|
| Furan | N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)-N-(4-(tert-butyl)phenyl)furan-2-carboxamide | nih.gov |
| Pyridine | N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)-N-(4-(tert-butyl)phenyl)furan-2-carboxamide | nih.gov |
| Furan and Quinoxaline | N-tert-butyl-2-[3-(2-furanyl)-2-oxo-1-quinoxalinyl]-2-(4-phenylphenyl)acetamide | nih.gov |
| Benzofuranone | N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide | mdpi.com |
The synthesis of these complex molecules often involves multi-step reaction sequences. For instance, the synthesis of the benzofuranone derivative involved a Claisen-Schmidt condensation between a 2-(N-acetyl)acetophenone derivative and 2-formylbenzoic acid. mdpi.com
Isolation and Purification Techniques in Synthetic Organic Chemistry Research
Following chemical synthesis, the isolation and purification of the target compound are essential to remove unreacted starting materials, catalysts, and byproducts. A combination of standard laboratory techniques is typically employed for acetamide derivatives.
Initial Workup: The first step often involves quenching the reaction and performing an initial separation. This can include pouring the reaction mixture into water or ice-water to precipitate the crude product. mdpi.comnih.gov Neutralization with an acid or base may also be necessary. nih.gov
Filtration and Washing: If the product is a solid, it can be collected by filtration. The solid is then washed with appropriate solvents to remove soluble impurities. Solvents such as hot water, cold acetone, or n-hexane are commonly used for washing. mdpi.comasianpubs.orggoogle.com
Crystallization/Recrystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, n-hexane) and allowed to cool slowly, leading to the formation of pure crystals. researchgate.netasianpubs.org
Chromatography: For more challenging separations or to assess purity, chromatographic methods are used.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to monitor the progress of a reaction and determine the purity of the product. Different solvent systems, such as methanol:chloroform or hexane:ethyl acetate, are used as the mobile phase to achieve separation. mdpi.comasianpubs.org
Column Chromatography: For preparative purification, column chromatography is employed, using a stationary phase like silica (B1680970) gel and an appropriate eluent system identified through TLC analysis.
The choice of specific techniques and solvents depends on the physical properties of the target compound and its impurities, such as solubility and polarity.
Advanced Structural Elucidation and Conformational Analysis of N Acetyl N 2 Tert Butylphenyl Acetamide
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the structure of a molecule like N-acetyl-N-(2-tert-butylphenyl)acetamide. Each technique provides unique information about the compound's atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the protons of the tert-butyl group, the acetyl methyl group, and the aromatic protons on the phenyl ring. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the tert-butyl and N-acetylacetamido groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbons of the amide group, the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbon of the acetyl group, and the distinct carbons of the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on general principles and data for similar structures, as specific experimental data is unavailable.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | 2.0 - 2.5 | 20 - 30 |
| tert-Butyl (CH₃)₃ | 1.0 - 1.5 | 30 - 35 |
| tert-Butyl quat. C | - | 35 - 45 |
| Aromatic CH | 7.0 - 7.5 | 125 - 140 |
| Aromatic C-N | - | 140 - 150 |
| Aromatic C-tert-butyl | - | 145 - 155 |
| Amide C=O | - | 168 - 175 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorption would be the stretching vibration of the amide carbonyl (C=O) group. This typically appears as a strong band in the region of 1650-1700 cm⁻¹. The exact position of this band can provide insights into the electronic environment and potential for steric hindrance around the amide linkage. Other expected vibrations would include C-H stretching from the alkyl and aromatic groups, and C-N stretching.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum would confirm the molecular weight of this compound, which is 191.27 g/mol . The fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for this molecule would likely involve cleavage of the amide bond and loss of the tert-butyl group.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound (Note: These are predicted fragments based on common fragmentation patterns.)
| m/z | Possible Fragment |
| 191 | [M]⁺ (Molecular Ion) |
| 176 | [M - CH₃]⁺ |
| 148 | [M - C(CH₃)₃]⁺ |
| 134 | [M - COCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While not all organic molecules are fluorescent, aromatic compounds can exhibit fluorescence. The presence of the substituted phenyl ring in this compound suggests it may have fluorescent properties. A fluorescence spectrum would reveal the excitation and emission wavelengths, and the quantum yield would quantify the efficiency of the fluorescence process. Such properties are of interest for applications in materials science and as fluorescent probes.
X-ray Crystallographic Analysis of Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. A key area of interest would be the planarity of the amide group. Due to the partial double bond character of the C-N bond, amide groups are typically planar. However, steric hindrance from the bulky tert-butyl group ortho to the nitrogen might cause some deviation from planarity. The analysis of torsion angles around the N-phenyl bond and the N-acetyl bond would reveal the preferred conformation of the molecule in the solid state and provide insights into the steric interactions that govern its shape. This information is crucial for understanding its physical properties and how it might interact with other molecules.
Characterization of Intramolecular Hydrogen Bonding Networks and Their Conformational Impact
In this compound, the nitrogen atom is fully substituted, precluding the formation of conventional N-H···O hydrogen bonds. Consequently, the molecule's conformation is primarily dictated by weaker, yet significant, C-H···O intramolecular interactions and severe steric repulsion. The bulky tert-butyl group at the ortho position of the phenyl ring forces a non-planar arrangement to minimize steric strain. This steric clash influences the orientation of the two acetyl groups and their potential to form intramolecular hydrogen bonds with C-H donors.
Potential C-H···O interactions can occur between the methyl protons of the acetyl groups and the carbonyl oxygen of the neighboring acetyl group, or between the aromatic C-H at the C6 position of the phenyl ring and a carbonyl oxygen. These interactions, while weak, contribute to stabilizing specific rotational conformers. The geometry of these bonds is crucial, with typical C-H···O distances falling in the range of 2.2 to 2.8 Å and angles greater than 110°. The presence of these networks is expected to restrict the rotational freedom around the N-C(acetyl) bonds, favoring conformations that accommodate these stabilizing contacts.
Table 1: Potential Intramolecular C-H···O Interactions in this compound
| Donor Group (C-H) | Acceptor Group (O=C) | Expected Distance (Å) | Expected Angle (°) | Conformational Impact |
|---|---|---|---|---|
| Acetyl Methyl | Acetyl Carbonyl | 2.3 - 2.8 | > 110 | Stabilizes a twisted conformation of the diacetamide moiety. |
Examination of Crystal Packing and Supramolecular Assemblies
The solid-state structure of this compound is anticipated to be governed by a combination of weak intermolecular forces, leading to complex supramolecular assemblies. In the absence of strong N-H···O hydrogen bond donors, the crystal packing will be dominated by van der Waals forces and a network of intermolecular C-H···O and C-H···π interactions. nih.gov
Table 2: Predicted Intermolecular Interactions and Their Role in Crystal Packing
| Interaction Type | Participating Groups | Supramolecular Motif |
|---|---|---|
| C-H···O | Acetyl C-H and Carbonyl O | Formation of hydrogen-bonded chains or dimers. |
| C-H···π | Acetyl/Aromatic C-H and Phenyl Ring | Linking of molecular chains into 2D sheets or 3D networks. |
Computational Chemistry Approaches for Structural Insights
Quantum Mechanical Calculations for Electronic Structure, Anomeric Interactions, and Resonance Reduction
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the detailed electronic structure of this compound. Calculations can predict molecular orbital energies, electron density distribution, and the molecular electrostatic potential, highlighting the electron-rich carbonyl oxygen atoms and the π-system of the aromatic ring.
A key structural feature is the significant reduction in resonance due to steric hindrance. The ortho tert-butyl group forces the phenyl ring to rotate out of the plane of the diacetamide moiety. This torsional twist disrupts the π-conjugation between the nitrogen lone pair and the aromatic ring. Consequently, the C(aryl)-N bond is expected to possess more single-bond character and be longer than in a planar analogue.
Furthermore, the planarity of the diacetamide group itself may be distorted. This would reduce the resonance between the nitrogen lone pair and the two carbonyl groups, affecting the C-N bond lengths and rotational barriers. While classic anomeric effects are not dominant, related n → π* interactions between the nitrogen lone pair and the carbonyl π-antibonding orbitals are fundamental to the amide bond's nature and will be modulated by these conformational twists.
Conformational Landscape Exploration and Energetic Analysis
To fully understand the molecule's flexibility, a systematic exploration of its conformational landscape is essential. This can be achieved computationally by performing a potential energy surface (PES) scan, which involves systematically rotating the key dihedral angles and calculating the energy of each resulting geometry. nih.gov
The primary dihedral angles of interest are:
τ1 (C2-C1-N-Cα1): Defines the twist of the phenyl ring relative to the diacetamide plane.
τ2 (C1-N-Cα1-O1): Defines the rotation of the first acetyl group.
τ3 (C1-N-Cα2-O2): Defines the rotation of the second acetyl group.
The energetic analysis of these conformers would likely reveal a limited number of low-energy states due to the significant steric constraints imposed by the tert-butyl group. nih.gov The global minimum energy structure is predicted to have a significant non-zero τ1 angle to alleviate the clash between the tert-butyl group and the acetyl substituents. The relative energies of the different stable conformers and the energy barriers for their interconversion provide critical insights into the molecule's dynamic behavior in solution.
Table 3: Key Dihedral Angles and Predicted Low-Energy Conformations
| Dihedral Angle | Description | Predicted Value Range in Low-Energy Conformers |
|---|---|---|
| τ1 (C-C-N-C) | Phenyl ring twist | ± (60° - 90°) |
| τ2 (C-N-C=O) | Acetyl group 1 rotation | Skewed orientations to avoid steric clash |
Evaluation of Steric Hindrance Effects of the Tert-Butyl Group on Molecular Geometry and Reactivity
The ortho-tert-butyl group is the single most influential substituent in determining the geometry and reactivity of this compound. Its immense steric bulk imposes significant geometric distortions and electronic consequences.
Effects on Molecular Geometry:
Non-Planarity: As established, the molecule is forced into a non-planar conformation. The dihedral angle between the phenyl ring and the mean plane of the diacetamide group is expected to be large.
Bond Length and Angle Distortion: To relieve strain, bond angles around the N-C(aryl) linkage may be widened. The C(aryl)-N bond and adjacent bonds within the phenyl ring may also be stretched. Theoretical studies on related bulky systems have shown that such distortions are a common mechanism for strain relief. nih.govdoaj.org
Effects on Reactivity:
Steric Shielding: The tert-butyl group, along with the flanking acetyl groups, effectively shields the central nitrogen atom and the carbonyl carbons from nucleophilic or electrophilic attack. This makes reactions that target these sites, such as hydrolysis or substitution, exceptionally difficult. nih.gov
Electronic Modulation: The reduction of resonance between the nitrogen and the phenyl ring increases the localization of the nitrogen's lone pair. While this would typically increase the nitrogen's basicity and nucleophilicity, the overwhelming steric hindrance is likely to negate this electronic effect, rendering the nitrogen chemically inert under most conditions. The reactivity of the aromatic ring (e.g., electrophilic aromatic substitution) would also be affected, with the ortho position being completely blocked and the electronic activation by the diacetamide group being diminished due to poor conjugation.
Mechanistic Investigations of N Acetyl N 2 Tert Butylphenyl Acetamide in Biological Systems
Elucidation of Molecular Interactions with Biomolecules
The biological activity of any xenobiotic, such as N-acetyl-N-(2-tert-butylphenyl)acetamide, is fundamentally dictated by its interactions with biomolecules. These interactions can range from covalent bond formation, leading to permanent modification of the target, to non-covalent interactions that modulate the function of cellular components. Understanding these molecular interactions is crucial for predicting the compound's potential effects.
Direct interaction with DNA is a critical mechanism of toxicity for many aromatic compounds. Such interactions can lead to mutations and potentially initiate carcinogenesis. The potential for this compound to bind and react with DNA can be explored through two primary modes: the formation of DNA adducts and intercalative binding.
While no direct studies on DNA adduct formation by this compound have been reported, the metabolism of structurally similar aromatic amines provides a basis for potential pathways. Aromatic amines can undergo metabolic activation, often catalyzed by Cytochrome P450 enzymes, to form reactive intermediates. For instance, N-acetylation and subsequent N-hydroxylation of aromatic amines can lead to the formation of reactive N-acetoxyarylamine electrophiles. These intermediates can then covalently bind to nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form DNA adducts.
The N-acetyl group in this compound might influence its metabolic fate. N-acetylation is a common pathway in the biotransformation of aromatic amines and is catalyzed by N-acetyltransferases (NATs). frontiersin.org This process can sometimes be a detoxification step; however, the resulting N-acetylated compound can also be a substrate for further activation. frontiersin.org The presence of the bulky tert-butyl group on the phenyl ring may sterically hinder certain metabolic transformations, potentially influencing the rate and type of reactive metabolites formed.
Table 1: Potential DNA Adducts from Metabolites of Aromatic Amines This table is illustrative and based on general knowledge of aromatic amine metabolism, not on specific data for this compound.
| DNA Base | Position of Adduct Formation | Potential Reactive Metabolite |
| Guanine | C8, N2 | N-acetoxyarylamine, Nitrenium ion |
| Adenine | N6, C8 | N-acetoxyarylamine, Nitrenium ion |
Intercalation is a non-covalent mode of interaction where a planar molecule inserts itself between the base pairs of the DNA double helix. This can distort the DNA structure and interfere with processes like replication and transcription. For a molecule to intercalate effectively, it typically requires a planar aromatic ring system.
The planarity of the this compound molecule would be a key determinant of its potential to intercalate. While the phenyl and acetamide (B32628) groups have planar characteristics, the bulky tert-butyl group could introduce significant steric hindrance, potentially disrupting the planarity required for efficient intercalation. Studies on other N-substituted aromatic compounds have shown that the nature and position of substituents can significantly influence DNA binding affinity and mode. nih.gov Without experimental data, it remains speculative whether this compound can adopt a conformation suitable for stable intercalative binding.
Xenobiotics frequently interact with metabolic enzymes, which can lead to alterations in their own metabolism or that of other compounds. Key enzyme families involved in drug and xenobiotic metabolism include the Cytochrome P450s and nuclear receptors that regulate their expression.
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of compounds. openanesthesia.orgpharmatutor.org Inhibition of these enzymes can lead to significant drug-drug interactions and altered toxicity profiles. CYP51, or sterol 14α-demethylase, is a critical enzyme in sterol biosynthesis in fungi and mammals and is a known target for certain drugs. frontiersin.orgnih.gov
There is no direct evidence to suggest that this compound inhibits CYP51. However, compounds with similar structural features have been shown to interact with other CYP enzymes. For instance, the metabolism of acetanilide, a related compound, is known to be mediated by CYP enzymes. The presence of the tert-butylphenyl group is also of interest, as other molecules containing this moiety have been shown to be potent inhibitors of specific CYP isoforms, although not CYP51.
The potential mechanism of inhibition could be competitive, where the compound binds to the active site of the enzyme, or non-competitive, where it binds to an allosteric site. Mechanism-based inhibition, where a metabolite of the compound covalently binds to and inactivates the enzyme, is also a possibility for many xenobiotics.
Table 2: General Mechanisms of Cytochrome P450 Inhibition
| Inhibition Type | Description |
| Reversible (Competitive) | Inhibitor binds reversibly to the active site, competing with the substrate. |
| Reversible (Non-competitive) | Inhibitor binds to a site other than the active site, altering enzyme conformation and activity. |
| Irreversible (Mechanism-based) | The enzyme metabolizes the inhibitor to a reactive species that covalently binds to and inactivates the enzyme. |
The Pregnane X Receptor (PXR) is a nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in drug and xenobiotic metabolism and transport, including several Cytochrome P450 enzymes. semanticscholar.org Activation of PXR by a xenobiotic can lead to increased metabolism and clearance of that compound and other co-administered drugs.
The ability of this compound to modulate PXR is unknown. PXR is known for its large, flexible ligand-binding pocket, which allows it to be activated by a wide variety of structurally diverse compounds. nih.gov Post-translational modifications, such as acetylation, have been shown to play a role in regulating PXR function, which adds a layer of complexity to its activation. nih.gov It is plausible that this compound, as an N-acetylated aromatic compound, could interact with the ligand-binding domain of PXR. However, without experimental evidence, this remains a hypothesis. The interaction could potentially lead to either activation or antagonism of PXR, which would have downstream effects on the expression of metabolic enzymes.
Enzyme-Ligand Interactions and Inhibition Mechanisms
Inhibition of Histone Acetyltransferases (HATs)
There is currently no available scientific literature detailing the inhibitory effects of this compound on Histone Acetyltransferases (HATs). HATs are crucial enzymes in epigenetic regulation, and their inhibition is a subject of interest in various therapeutic areas. nih.gov However, no studies have been published that investigate the interaction between this specific compound and any member of the HAT family.
Interaction with Acetyl-CoA Carboxylases (ACCs) and Related Metabolic Enzymes
Scientific investigation into the interaction of this compound with Acetyl-CoA Carboxylases (ACCs) and related metabolic enzymes has not been reported in the available literature. ACCs are rate-limiting enzymes in the biosynthesis of fatty acids, playing a critical role in cellular metabolism. wikipedia.orgfrontiersin.org There are no published data to suggest that this compound acts as an inhibitor or modulator of ACCs or other key metabolic enzymes.
Protein Modification Through Covalent Adduct Formation
The potential for this compound to modify proteins through the formation of covalent adducts has not been explored in the scientific literature. The formation of such adducts typically involves a reactive electrophilic moiety within the molecule that can form a stable bond with nucleophilic residues on a protein. nih.gov There are no studies that have investigated this mechanism for this compound.
Cellular Pathway Perturbations and Molecular Responses
Induction of Cell Cycle Arrest and Apoptosis Pathways in Cellular Models
There is no published research on the ability of this compound to induce cell cycle arrest or apoptosis in any cellular models. Studies on other acetamide derivatives have shown such activities, often involving the modulation of key regulatory proteins like p53 and cyclin-dependent kinases. mdpi.comnih.gov However, similar investigations have not been carried out for this compound.
Mechanisms of Anti-Biofilm Effects in Microbial Systems
The potential anti-biofilm properties of this compound have not been reported in the scientific literature. Biofilm formation is a critical factor in microbial pathogenesis, and its inhibition is a key area of research. nih.govmdpi.com However, there are no studies that have assessed the efficacy or mechanism of action of this specific compound against microbial biofilms.
Role in Modulating Oxidative Stress-Related Pathways
While the broader class of acetamide derivatives has been a subject of interest in various biological contexts, the unique substitution pattern of an N-acetyl group and a 2-tert-butylphenyl group in this compound appears to be uncharacterized in the context of oxidative stress. Consequently, there is no available data to construct a detailed analysis or data table regarding its mechanistic action in this area. Future research would be necessary to elucidate any potential pro-oxidant or antioxidant properties of this compound and its impact on pathways such as the Nrf2-Keap1 system, glutathione (B108866) metabolism, or the activity of enzymes like superoxide (B77818) dismutase and catalase.
Inhibition of Photoinduced Electron Transfer (PET) in Biosensing Systems
Similar to the topic of oxidative stress, there is no available research in the current scientific literature that describes the use or investigation of this compound as an inhibitor of photoinduced electron transfer (PET) in biosensing systems. The principles of PET are fundamental to the design of various fluorescent probes and biosensors, where the binding of an analyte modulates the electron transfer process and results in a detectable change in fluorescence.
However, the specific application or even the theoretical potential of this compound for this purpose has not been documented. For a compound to function as a PET inhibitor in a biosensor, it would typically need to possess specific electronic and structural features that allow it to interact with the fluorophore and quencher components of the sensor in a predictable and measurable way upon the introduction of a target analyte. Without any published studies on this compound in this context, no detailed research findings or data tables can be presented. The potential of this compound in the field of biosensor technology remains an open area for future scientific inquiry.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N Acetyl N 2 Tert Butylphenyl Acetamide Analogs
Impact of Substituent Effects on Biological Activity and Specificity
The biological activity of N-acetyl-N-(2-tert-butylphenyl)acetamide analogs is intricately linked to the nature and position of various functional groups. These modifications can significantly alter the compound's steric, electronic, and hydrophobic properties, thereby influencing its binding affinity to target receptors or enzymes.
The tert-butyl group, a prominent feature of the this compound scaffold, exerts considerable influence on the molecule's interaction with biological targets. This bulky substituent can serve as a steric shield, potentially increasing the stability of the compound by protecting chemically susceptible groups from enzymatic degradation. hyphadiscovery.com Its presence can also enhance lipophilicity, which may facilitate passage through biological membranes.
However, the steric bulk of the tert-butyl group can also be a limiting factor. In some molecular contexts, a large substituent like the tert-butyl group has been shown to significantly decrease binding affinity. For instance, in a study on N-acetamide substituted pyrazolopyrimidines, the replacement of ethyl groups with tert-butyl groups led to a more than 300-fold decrease in binding affinity. nih.gov This highlights the critical role of the target's binding pocket topology; a bulky group may be advantageous if it fits snugly into a large hydrophobic pocket, but detrimental if it causes steric clashes.
The electronic influence of the tert-butyl group is primarily through inductive effects, where it acts as a weak electron-donating group. This can subtly modulate the electron density of the adjacent phenyl ring and the acetamide (B32628) moiety, which in turn can affect interactions with the biological target.
Table 1: Impact of Tert-Butyl Group on Receptor Binding Affinity
| Compound Analog | Modification | Relative Binding Affinity | Reference |
| Analog A | N-acetyl-N-(2-ethylphenyl)acetamide | Lower steric bulk | Higher |
| Analog B | This compound | High steric bulk | Lower |
This table is illustrative and based on general principles observed in related structures.
Modifications to the phenyl ring of this compound analogs offer a versatile strategy for fine-tuning their biological activity. The introduction of various substituents at different positions on the phenyl ring can alter the molecule's electronic properties, hydrophobicity, and ability to form specific interactions such as hydrogen bonds.
For example, the addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can significantly impact the charge distribution across the molecule. nih.gov These changes can influence how the compound docks into the active site of a protein. nih.gov The position of the substituent is also crucial. A substituent at the para-position, for instance, will have a different electronic and steric effect compared to one at the meta-position.
In studies of related acetamide structures, it has been observed that the nature and position of phenyl ring substituents can dramatically alter biological activity. For instance, in a series of α-phenyl-N-tert-butyl nitrones, substitution on the phenyl ring influenced their reactivity with free radicals. nih.gov
Table 2: Influence of Phenyl Ring Substituents on Biological Activity
| Substituent at Para-position | Electronic Effect | Observed Biological Response | Reference |
| -OCH3 | Electron-donating | Increased activity | nih.gov |
| -Cl | Electron-withdrawing | Decreased activity | nih.gov |
| -NO2 | Strong electron-withdrawing | Significantly decreased activity | nih.gov |
This table represents hypothetical data based on general SAR principles for phenyl ring substitutions.
The N-acetyl group is a critical component of the this compound structure, often involved in key hydrogen bonding interactions with target residues. Modifications to this moiety can therefore have a profound impact on binding affinity and biological activity.
Alterations can include replacing the acetyl group with other acyl groups of varying chain lengths or branching. For instance, increasing the chain length (e.g., to a propionyl or butyryl group) could enhance hydrophobic interactions within the binding pocket, provided there is sufficient space. Conversely, introducing bulkier acyl groups might lead to steric hindrance.
Furthermore, the amide linkage itself is a key structural feature. The nitrogen and oxygen atoms of the acetamide group can act as hydrogen bond donors and acceptors, respectively. researchgate.net Studies on other acetamide-containing compounds have shown that the planarity of the amide group and its orientation relative to the phenyl ring are important for optimal target interaction. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. semanticscholar.org For this compound analogs, QSAR studies can provide valuable insights into the physicochemical properties that govern their efficacy and can be used to predict the activity of novel, unsynthesized compounds. semanticscholar.org
QSAR models can be broadly categorized as linear or non-linear. Linear models, such as Multiple Linear Regression (MLR), are simpler and easier to interpret. They establish a linear relationship between molecular descriptors and biological activity. nih.gov For a series of this compound analogs, an MLR model might take the form:
Biological Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + constant
where the descriptors represent various physicochemical properties and the coefficients (c1, c2, etc.) indicate their relative importance.
Non-linear QSAR models, such as those based on Artificial Neural Networks (ANN), can capture more complex relationships between structure and activity. nih.gov These models are often more predictive than linear models, especially when the underlying biological interactions are not straightforward. semanticscholar.org
The development of a robust QSAR model involves several steps:
Data Set Preparation: A diverse set of this compound analogs with experimentally determined biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog.
Model Building: Statistical methods are used to build and train the QSAR model.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques. kg.ac.rs
The predictive power of a QSAR model is highly dependent on the choice of molecular descriptors. kg.ac.rs For this compound analogs, relevant descriptors would likely include:
Hydrophobicity Descriptors (e.g., logP): These describe the molecule's affinity for nonpolar environments and are crucial for understanding its absorption, distribution, and ability to interact with hydrophobic binding pockets.
Electronic Descriptors (e.g., partial atomic charges, dipole moment): These quantify the electronic properties of the molecule, which are fundamental to electrostatic and hydrogen bonding interactions. kg.ac.rs
Steric Descriptors (e.g., molecular volume, surface area): These describe the size and shape of the molecule, which are critical for determining how well it fits into a binding site.
Topological Descriptors: These are numerical representations of the molecular structure, including connectivity and branching.
By integrating these descriptors, QSAR models can provide a comprehensive picture of the structural requirements for the biological activity of this compound analogs, thereby guiding the design of new and more potent compounds.
Computational Approaches in SAR/SMR Studies
Computational chemistry provides powerful tools to investigate the interactions between small molecules and their biological targets, offering insights that guide the design of more potent and selective analogs. For derivatives of this compound, these in silico methods are instrumental in building robust Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) models.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. This method employs scoring functions to estimate the binding affinity, providing a rapid assessment of a compound's potential biological activity. In the study of this compound analogs, docking can elucidate how modifications to the molecule, such as altering the position or nature of substituents on the phenyl ring, impact binding.
For instance, docking studies on structurally related acetamide-sulfonamide scaffolds have successfully predicted binding mechanisms and molecular interactions. nih.gov These studies revealed that specific analogs could form multiple hydrogen bonds and hydrophobic interactions with key residues like Ala440, His593, and Arg609 within the target's active site. nih.gov Similarly, research on N,N-disubstituted pyrazolopyrimidine acetamides targeting the Translocator Protein (TSPO) used molecular docking to identify critical hydrogen bonds with residues such as Trp-51 and Trp-138, correlating high binding affinity with these interactions. researchgate.net
The insights from docking can be summarized to guide further synthesis. For example, the presence of the bulky tert-butyl group on the phenyl ring of this compound is predicted to have a significant steric influence on its ability to fit within a binding pocket. One study noted that replacing smaller ethyl groups with a bulky t-butyl group drastically decreased binding affinity by over 300-fold in a series of pyrazolopyrimidine ligands. nih.gov
Table 1: Example Molecular Docking Results for Acetamide Analogs Note: Data is illustrative, based on findings for structurally related compounds.
| Compound Analog | Modification | Predicted Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|---|
| Analog A | 2-methylphenyl | -8.5 | TYR-81, PHE-210 | Pi-Pi Stacking, Hydrophobic |
| Analog B | 2-tert-butylphenyl | -6.2 | LEU-150, VAL-95 | Steric Hindrance, Hydrophobic |
| Analog C | 4-fluorophenyl | -9.1 | SER-83, TRP-138 | Hydrogen Bond, Halogen Bond |
| Analog D | 2,4-dichlorophenyl | -9.5 | TRP-138, ALA-147 | Halogen Bond, Hydrophobic |
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the target protein. chemrxiv.org
For acetamide derivatives, MD studies are crucial for validating docking results. For example, after identifying a high-affinity pyrazolopyrimidine acetamide ligand (GMA 15) through docking, researchers performed MD simulations to confirm its stable interaction with the TSPO receptor over time. researchgate.net These simulations can reveal the persistence of key hydrogen bonds and hydrophobic contacts, confirming that the initial docked pose is energetically favorable and stable. Studies on acetamide-sulfonamide conjugates also utilize MD simulations to analyze the stability of ligand-protein complexes, further supporting the binding modes suggested by docking. nih.gov
These simulations provide a deeper understanding of the SMR by showing how the ligand may induce or adapt to conformational adjustments in the receptor, a critical aspect for designing molecules with improved efficacy.
In silico mutagenesis is a computational technique that complements docking and MD simulations by identifying which amino acid residues in the binding pocket are critical for ligand recognition and binding. This method involves computationally "mutating" specific residues in the protein's active site (e.g., changing an alanine (B10760859) to a phenylalanine) and then re-evaluating the ligand's binding affinity, often through redocking or binding energy calculations.
If a mutation leads to a significant drop in binding affinity, it suggests that the original residue plays a crucial role in the interaction. This approach is invaluable for understanding the SMR of this compound analogs. By systematically mutating residues that are predicted to interact with the acetamide core, the phenyl ring, or the tert-butyl group, researchers can build a detailed map of the binding site's pharmacophoric requirements. For instance, strong interactions predicted between an acetamide's nitrogen atom and residues like Trp 387 and Ser 353 in a COX-II enzyme model could be confirmed by computationally mutating these residues and observing a theoretical loss of binding. researchgate.net This information is critical for designing new analogs that can exploit these key interactions more effectively, leading to enhanced potency and selectivity.
Comparative Analysis with Structurally Related Amide Derivatives to Delineate Key Pharmacophores
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. By comparing the structures and activities of this compound analogs with other structurally related amide derivatives, key pharmacophoric features can be identified. This comparative analysis helps to distinguish which molecular components are essential for activity versus those that can be modified to fine-tune properties.
The core N-phenylacetamide structure serves as a common scaffold in many biologically active compounds. nih.gov The key pharmacophoric elements typically include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group is a critical hydrogen bond acceptor.
A Hydrogen Bond Donor: The N-H group in secondary amides can act as a hydrogen bond donor. nih.gov
An Aromatic/Hydrophobic Region: The phenyl ring provides a hydrophobic surface for interacting with nonpolar pockets in the receptor.
Substituent Groups: Groups attached to the phenyl ring and the amide nitrogen dictate specificity, potency, and steric fit.
In this compound, the ortho-tert-butyl group is a defining feature. Comparative SAR studies on related scaffolds have shown that such bulky substituents can have a profound impact on activity. In one series of compounds, the introduction of a t-butyl group was found to significantly decrease binding affinity, suggesting that the target's binding pocket is sterically constrained. nih.gov Conversely, in other contexts, a bulky hydrophobic group might be essential for filling a specific pocket to enhance potency.
By analyzing different amide derivatives, such as acetamide-sulfonamides or pyrazolopyrimidine acetamides, a clearer picture of the required pharmacophore emerges. nih.govsemanticscholar.org For example, studies on various N,N-disubstituted acetamides targeting TSPO revealed that while the central pyrazolopyrimidine core was essential, the nature of the N-acetamide substituents could be varied to modulate affinity and lipophilicity. nih.gov This demonstrates that the N-acetamide portion of the molecule is a key site for modification to optimize activity.
Table 2: Pharmacophore Analysis of Structurally Related Amide Derivatives
| Compound Class | Core Scaffold | Key Feature 1 (Amide) | Key Feature 2 (Aromatic) | Impact of Substituents |
|---|---|---|---|---|
| N-Phenylacetamides | Phenylacetamide | C=O (H-bond acceptor) | Phenyl ring (hydrophobic) | Ring substitutions (e.g., tert-butyl) critically affect steric fit and potency. nih.gov |
| Pyrazolopyrimidine Acetamides | Pyrazolopyrimidine | N,N-disubstituted acetamide | Phenyl group on core | N-substituents can be modified to enhance affinity without altering core binding. researchgate.net |
| Acetamide-Sulfonamides | Phenylacetamide-Sulfonamide | C=O and SO₂NH (H-bonding) | Biphenyl (B1667301) group | Fluoro-substitution on the biphenyl group improves activity. semanticscholar.org |
| Thiophene (B33073) Acetamides | Thiophene-acetamide | C=O and N-H (H-bonding) | Two thiophene rings | The relative orientation of the two rings is crucial for crystal packing and interactions. nih.gov |
This comparative approach allows researchers to distill the essential structural requirements for biological activity, guiding the rational design of novel analogs of this compound with potentially improved properties.
Advanced Applications and Future Directions in N Acetyl N 2 Tert Butylphenyl Acetamide Research
Development of N-Acetyl-N-(2-tert-butylphenyl)acetamide as a Chemical Probe
The development of small molecules as chemical probes is a cornerstone of chemical biology, enabling the interrogation of complex biological systems. For a compound like this compound, its potential as a chemical probe would hinge on its ability to selectively interact with specific biological targets.
N-acetylated aromatic amines are a class of compounds with known biological activities. In theory, this compound could be investigated as an inhibitor for various enzymes. The tert-butyl group, being bulky, could confer selectivity for enzymes with specific binding pocket architectures. Future research would need to screen this compound against a panel of enzymes to identify any inhibitory activity. Should such activity be discovered, further studies would be required to elucidate the mechanism of inhibition and to optimize its potency and selectivity.
N-acetylation is a common post-translational modification of proteins that can affect their function, stability, and localization. While there is no current research indicating the use of this compound as a tool in this area, its structure could potentially be modified to create probes for studying enzymes involved in protein acetylation or deacetylation. For instance, incorporating a reactive group or a reporter tag could allow for the labeling and identification of proteins that interact with this chemical scaffold.
Strategies for Lead Compound Identification and Optimization in Drug Discovery
The journey of a compound from a "hit" to a "lead" in drug discovery is a meticulous process of optimization. Acetamide (B32628) derivatives are frequently explored in medicinal chemistry for their potential therapeutic effects, including anti-inflammatory and other activities.
Should this compound be identified as a hit in a high-throughput screen, the following steps would be crucial for its development as a lead compound:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to understand how changes affect its biological activity.
Pharmacokinetic Profiling: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties to ensure it can reach its target in the body and persist for a sufficient duration.
Toxicity Assessment: In vitro and in vivo studies to identify any potential adverse effects.
The presence of the tert-butyl group is a common feature in medicinal chemistry, often used to improve metabolic stability. However, it can also be a site of metabolism. Detailed metabolic studies would be essential to guide the optimization process.
Exploitation as a Building Block in Complex Organic and Medicinal Chemistry Synthesis
The utility of a molecule as a building block in synthesis depends on its reactivity and the presence of functional groups that can be readily transformed. This compound possesses an amide bond and an aromatic ring, which could potentially be functionalized. Future synthetic explorations could involve:
Modification of the aromatic ring through electrophilic substitution reactions.
Transformation of the acetyl group to introduce other functionalities.
The development of efficient synthetic routes to derivatives of this compound would be a prerequisite for its broader use as a synthetic intermediate.
Innovative Applications in Biosensing and Diagnostic Technologies
Biosensors are analytical devices that combine a biological component with a physicochemical detector. Small molecules can be used as recognition elements in biosensors if they exhibit high affinity and selectivity for a target analyte. While N-acetylated compounds like N-acetyl-L-cysteine have been utilized in biosensor development, there is no specific information on the application of this compound in this area.
For this compound to be used in biosensing, it would likely need to be functionalized to allow for immobilization onto a sensor surface or conjugation with a signaling molecule. Its potential would depend on identifying a specific binding partner of interest for diagnostic purposes.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems. If this compound were found to have significant biological activity, a multi-omics study could provide deep insights into its mechanism of action. For example, such a study could reveal:
Changes in gene expression (transcriptomics) in response to treatment with the compound.
Alterations in protein levels and post-translational modifications (proteomics).
Shifts in metabolic pathways (metabolomics).
This comprehensive data would be invaluable for understanding the compound's effects at a systems level and for identifying potential biomarkers of its activity.
Research on this compound Remains in Nascent Stages, Limiting Insight into Advanced Applications
Despite the vast landscape of chemical and biomedical research, specific inquiries into the advanced applications and future research directions for the chemical compound this compound have yielded limited publicly available data. As a result, a detailed exploration of its emerging research frontiers and unexplored biological pathways is currently not feasible.
While the broader class of acetamide derivatives has been the subject of various scientific investigations, revealing a range of biological activities, specific and in-depth studies focusing solely on this compound are not prominently featured in the accessible scientific literature. This scarcity of dedicated research restricts a comprehensive understanding of its potential therapeutic applications and the intricate biological mechanisms it may influence.
The exploration of a chemical compound's advanced applications typically relies on a foundational body of preclinical and clinical research. This includes studies on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and its effects on various biological targets. For this compound, this foundational data is not sufficiently robust to project its trajectory into novel therapeutic areas or to identify specific unexplored biological pathways with confidence.
General research into analogous N-acetylated aromatic compounds has pointed towards potential activities such as anti-inflammatory, analgesic, and antimicrobial properties. However, the introduction of a tert-butyl group on the phenyl ring, as is the case with this compound, can significantly alter its steric and electronic properties. These modifications can, in turn, lead to unique biological activities and metabolic fates that cannot be accurately predicted without specific experimental data.
Without dedicated studies, any discussion on the emerging research frontiers for this particular compound would be speculative. Areas of interest for similar molecules often include their potential modulation of enzymatic pathways, interaction with specific cellular receptors, or their role in signaling cascades. However, applying these general concepts to this compound without direct evidence would be scientifically unsound.
Similarly, the identification of unexplored biological pathways requires initial screening and target identification studies, which appear to be absent for this compound in the public domain. Such research is critical for understanding how a compound interacts with complex biological systems and for uncovering novel therapeutic opportunities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-acetyl-N-(2-tert-butylphenyl)acetamide, and how can reaction efficiency be optimized?
- Methodology :
- Acetylation : React 2-tert-butylaniline with acetyl chloride or acetic anhydride in anhydrous conditions. Use a base (e.g., pyridine) to neutralize HCl byproducts .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane).
- Optimization : Adjust molar ratios (1:1.2 aniline:acetylating agent) and temperature (60–80°C). Catalytic DMAP may enhance acetylation efficiency .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodology :
- NMR Spectroscopy : Compare experimental H and C NMR data with computed values (e.g., δ 1.3 ppm for tert-butyl CH, δ 2.1 ppm for acetyl CH) .
- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 261.2 (CHNO) and fragmentation patterns using ESI-MS or GC-MS .
- HPLC : Assess purity (>98%) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps .
- Waste Disposal : Collect organic waste in halogen-free containers; treat with activated charcoal before disposal via certified hazardous waste services .
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes; use eyewash stations immediately for ocular contact .
Advanced Research Questions
Q. How can X-ray crystallography be applied to resolve the three-dimensional structure of this compound, and what software tools are recommended?
- Methodology :
- Crystal Growth : Use slow evaporation from dichloromethane/hexane at 4°C to obtain single crystals .
- Data Collection : Employ a diffractometer (e.g., Agilent SuperNova) with MoKα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion .
- Structure Refinement : Use SHELXL for refinement (R-factor < 0.05). Analyze torsion angles (e.g., tert-butyl vs. acetamide plane dihedral angles ~89°) to confirm stereoelectronic effects .
Q. What experimental strategies can address contradictions in reported biological activities of this compound analogs?
- Methodology :
- Assay Validation : Replicate studies using standardized protocols (e.g., IC determination in enzyme inhibition assays with positive/negative controls) .
- Purity Verification : Confirm compound integrity via HPLC-MS before bioassays. Impurities >2% may skew activity results .
- SAR Analysis : Compare substituent effects (e.g., tert-butyl vs. methyl groups) using molecular docking (AutoDock Vina) to predict binding affinities .
Q. How does the tert-butyl group influence the stability and reactivity of this compound under varying pH and temperature conditions?
- Methodology :
- Stability Studies : Incubate the compound in buffers (pH 2–12, 37°C) for 24–72 hours. Monitor degradation via UV-Vis (λ 270 nm) and LC-MS .
- Kinetic Analysis : Calculate hydrolysis rates (k) in acidic/basic conditions. The tert-butyl group’s steric bulk may reduce hydrolysis compared to smaller substituents .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C expected due to tert-butyl stabilization) .
Q. What computational methods are effective in predicting the pharmacokinetic properties of this compound?
- Methodology :
- ADME Prediction : Use SwissADME to estimate logP (~3.2), bioavailability (Lipinski’s rule compliance), and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate solvation in water/octanol systems (GROMACS) to assess partition coefficients .
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity risks based on structural alerts (e.g., acetamide moiety) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
